N-(phényl)-3-(2-((2-((4-méthoxyphényl)amino)-2-oxoéthyl)thio)-1H-imidazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.

BenchChem offers high-quality 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents de ciblage de l'ADN

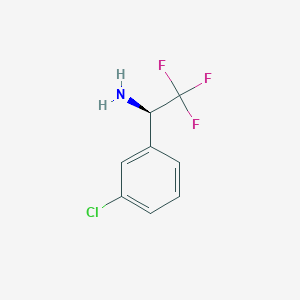

Le composé a été utilisé dans la synthèse d'agents de ciblage de l'ADN. Plus précisément, il a été utilisé dans la synthèse de 1-trifluoroacétyl-3-aryl-5-(2-oxo-2-aryléthylthio)-1,2,4-triazoles . Ces agents se sont avérés prometteurs pour lutter contre les affections liées aux tumeurs .

Détection de l'ADN

Le composé a été utilisé comme sonde pour la détection de l'ADN. Il a été constaté qu'il présentait une forte affinité de liaison avec l'ADN bicaténaire, en particulier dans le sillon mineur . Cela le rend utile pour étudier les mécanismes d'interaction de l'ADN avec divers composés .

Antioxydant

Le composé a montré un potentiel en tant qu'antioxydant . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres .

Semi-conducteurs organiques

Les molécules à médiation thiophénique, dont le composé fait partie, jouent un rôle de premier plan dans l'avancement des semi-conducteurs organiques . Les semi-conducteurs organiques sont utilisés dans une variété de dispositifs électroniques, notamment les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET) .

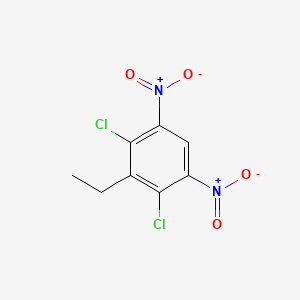

Inhibiteurs de corrosion

Les dérivés du thiophène sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Les inhibiteurs de corrosion sont des produits chimiques qui peuvent réduire considérablement le taux de corrosion des matériaux, en particulier des métaux .

Propriétés pharmacologiques

Les molécules avec le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela rend le composé potentiellement utile dans le développement de nouveaux médicaments .

Mécanisme D'action

Target of Action

The compound, also known as 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide, is a complex molecule that may interact with multiple targets. These kinases, such as BRAF and VEGFR-2, play crucial roles in cell signaling and are often implicated in cancer progression .

Mode of Action

Similar compounds have been found to inhibit protein kinases, thereby disrupting cell signaling pathways . This disruption can lead to the inhibition of cell proliferation, which is a key factor in the progression of cancer .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various protein kinases. These kinases are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound could potentially disrupt these processes, leading to a decrease in cell proliferation and potentially inducing cell death .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation, given its potential inhibitory effects on protein kinases . This could potentially lead to the death of cancer cells, thereby inhibiting the progression of the disease .

Propriétés

IUPAC Name |

3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-32-22-12-10-20(11-13-22)27-23(30)17-33-25-26-14-15-29(25)21-9-5-6-18(16-21)24(31)28-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXVKHLRRCJJHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408753.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2408755.png)

![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2408763.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)

![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)

![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)